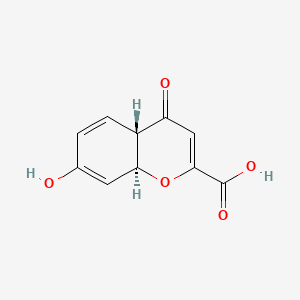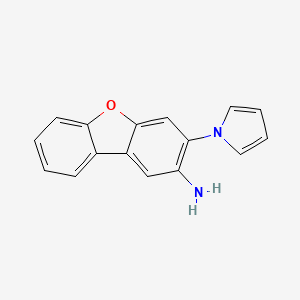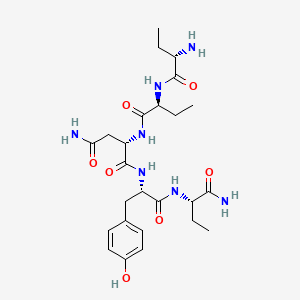
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is a complex organic compound with a unique structure. It contains a total of 78 bonds, including 30 non-hydrogen bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves multiple steps, typically starting from simpler steroidal precursors. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry of the final product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The exact methods can vary based on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cholestane: A saturated hydrocarbon with a similar steroidal structure but lacking the additional methyl groups and specific stereochemistry.
Cholesterol: A well-known steroid with a hydroxyl group at the 3-position, differing in its functional groups and biological role.
Stigmasterol: A plant sterol with a similar core structure but additional unsaturation and functional groups.
Uniqueness
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
72982-88-8 |
|---|---|
Fórmula molecular |
C27H48 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
(5S,8R,9R,10S,13R,14S,17S)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26+,27+/m1/s1 |
Clave InChI |
RYVXYHIEBLUGLU-RAYHPDSYSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@@H]1CC[C@H]3[C@H]2CC[C@]4([C@H]3CCCC4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

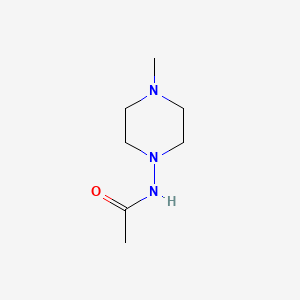
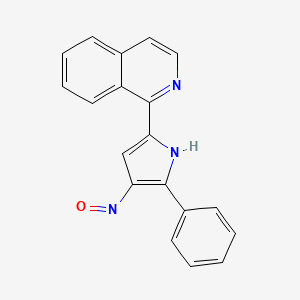

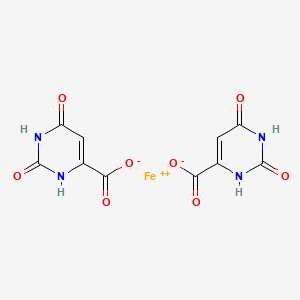

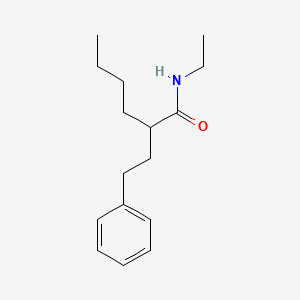
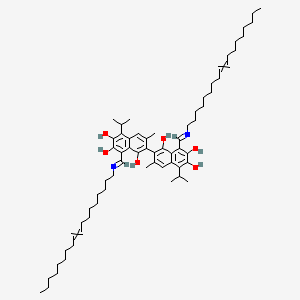
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
